

In-Depth Technical Guide: Biological Target Identification of CHEMBL4224880

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Compound of Interest

Compound Name: CHEMBL4224880

Cat. No.: B15137866

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Abstract

This document provides a comprehensive technical overview of the biological target identification for the compound **CHEMBL4224880**. Through a systematic review of available data, this guide establishes that **CHEMBL4224880** is a binder of Estrogen Receptor- α (ER- α). This guide will detail the quantitative binding data, the experimental protocols utilized for this determination, and the relevant signaling pathways associated with ER- α .

Biological Target: Estrogen Receptor- α (ER- α)

The primary biological target of the small molecule **CHEMBL4224880** has been identified as the Estrogen Receptor- α (ER- α)^[1]. ER- α is a nuclear hormone receptor that plays a crucial role in the regulation of various physiological processes, including development, metabolism, and reproduction. It is a well-established therapeutic target, particularly in the context of hormone-dependent cancers such as breast cancer.

Quantitative Binding Data

The binding affinity of **CHEMBL4224880** for ER- α has been quantified, as detailed in the research by Masand VH, et al. This data is crucial for understanding the potency and potential therapeutic utility of the compound.

Compound ID	Target	Assay Type	pIC50
CHEMBL4224880	Estrogen Receptor- α (ER- α)	Not Specified	5.82

Table 1: Quantitative binding data for **CHEMBL4224880** against Estrogen Receptor- α . The pIC50 value is derived from the original publication by Masand VH, et al., 2024.

Experimental Protocols

While the specific experimental protocol used to determine the binding of **CHEMBL4224880** to ER- α is not explicitly detailed in the available search results, a standard methodology for such an investigation is the Estrogen Receptor Competitive Binding Assay. A generalized protocol for this type of assay is outlined below.

Principle of the Competitive Binding Assay

This assay determines the binding affinity of a test compound (**CHEMBL4224880**) to ER- α by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is determined as the IC50 value, which can then be used to calculate the binding affinity (Ki).

Generalized Materials and Reagents

- Estrogen Receptor- α : Recombinant human or rat ER- α .
- Radiolabeled Ligand: [3H]-17 β -estradiol.
- Test Compound: **CHEMBL4224880**.
- Assay Buffer: Typically a Tris-based buffer containing EDTA and dithiothreitol (DTT).
- Scintillation Cocktail: For detection of radioactivity.
- 96-well plates and filtration apparatus.

Generalized Assay Procedure

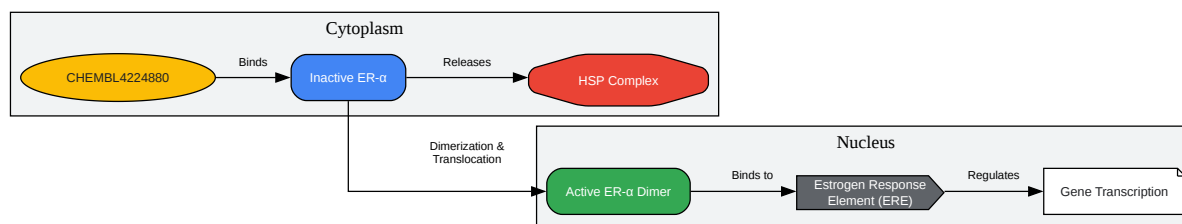
- **Receptor Preparation:** A solution of ER- α is prepared in the assay buffer.
- **Competition Reaction:** A fixed concentration of the radiolabeled ligand is incubated with the ER- α preparation in the presence of varying concentrations of the test compound (**CHEMBL4224880**).
- **Incubation:** The reaction mixtures are incubated to allow binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a filter mat that retains the receptor-ligand complex.
- **Detection:** The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- **Data Analysis:** The data is plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the test compound. The IC₅₀ value is determined from this curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The interaction of **CHEMBL4224880** with ER- α can modulate downstream signaling pathways. Understanding these pathways is critical for predicting the pharmacological effects of the compound.

Estrogen Receptor- α Signaling Pathway

Upon ligand binding, ER- α undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the ER- α dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to various cellular responses, including cell proliferation, differentiation, and survival.

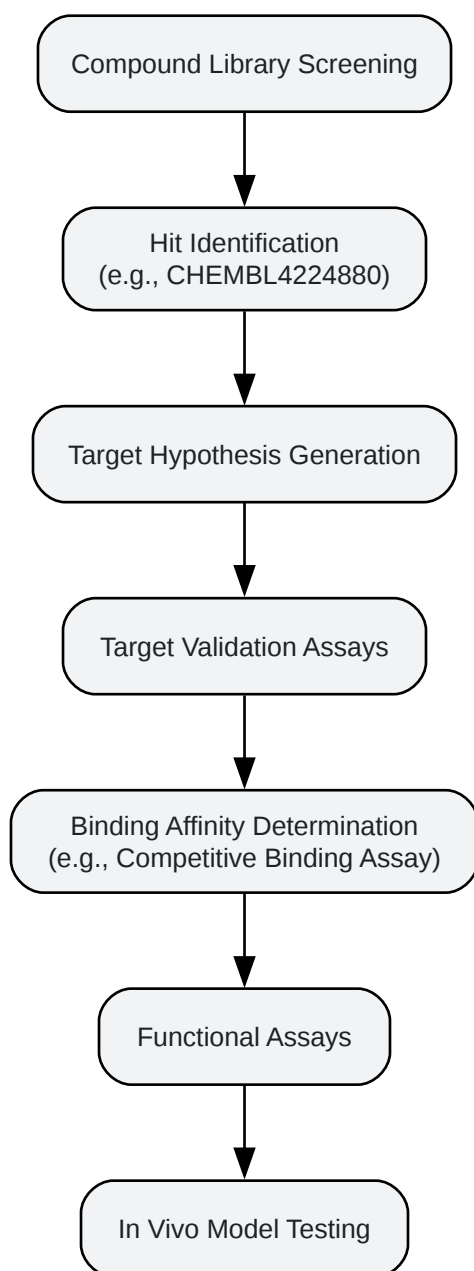


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Estrogen Receptor- α Signaling Pathway Activation.

Experimental Workflow for Target Identification

The identification of a biological target for a novel compound typically follows a structured workflow, starting from initial screening to detailed characterization.



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General Workflow for Biological Target Identification.

Conclusion

CHEMBL4224880 has been identified as a binder of Estrogen Receptor- α with a pIC₅₀ of 5.82. This interaction suggests that the compound may modulate ER- α signaling pathways, which are implicated in various physiological and pathological processes. Further investigation into the functional consequences of this binding and its effects in cellular and in vivo models is

warranted to fully elucidate its therapeutic potential. The experimental protocols and workflows described herein provide a framework for the continued characterization of **CHEMBL4224880** and other novel ER- α modulators.

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References

- 1. medchemexpress.com [medchemexpress.com]
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